molecular formula C17H17BrN2O3 B3934901 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol

1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol

Cat. No.: B3934901
M. Wt: 377.2 g/mol
InChI Key: OHUKUWCSWOJBPX-UHFFFAOYSA-N
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Description

1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole ring, a bromophenoxy group, and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution of a bromine atom on a phenol derivative.

    Attachment of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction, often using formaldehyde as a reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Phenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bromophenoxy group can also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
  • 1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol

Uniqueness

1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to its methoxy and chloro analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c18-12-5-7-14(8-6-12)23-11-13(22)9-20-16-4-2-1-3-15(16)19-17(20)10-21/h1-8,13,21-22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUKUWCSWOJBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)Br)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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